[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine
Overview
Description
[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine is a complex organic compound characterized by the presence of fused imidazole and oxazine rings
Biochemical Analysis
Biochemical Properties
[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors on cell surfaces, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in certain cell types, this compound can activate or inhibit specific signaling cascades, resulting in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of target enzymes, where it can either block substrate access or facilitate catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular behavior, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response. Toxicity studies have indicated that excessive doses can cause significant physiological disturbances, highlighting the importance of dose optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, leading to the formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the necessary reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of [4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazinium Bromides: These compounds share a similar core structure but differ in their substituents and specific properties.
5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-ylamine: This compound is closely related and serves as a precursor in the synthesis of [4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-10-3-1-9(2-4-10)11-7-14-12-8-16-6-5-15(11)12/h1-4,7H,5-6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRWXTRHSKWVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=C(N21)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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